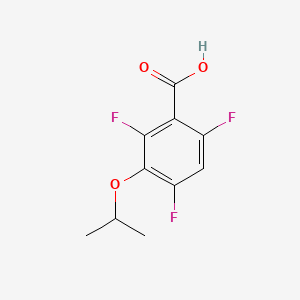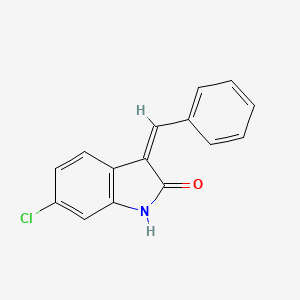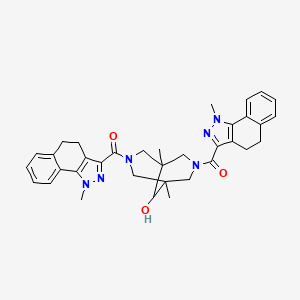
Trigothysoid L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trigothysoid L is a natural compound derived from the Trigonostemon genus, specifically from the plant Trigonostemon thyrsoideus. This compound belongs to the class of daphnane diterpenoids, which are known for their diverse biological activities. This compound has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trigothysoid L involves several steps, starting from the extraction of the raw material from Trigonostemon plants. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds from the plant material.
Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other compounds.
Purification: Further purification steps may include recrystallization or additional chromatographic separation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Trigothysoid L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Applications De Recherche Scientifique
Trigothysoid L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their synthetic pathways.
Biology: Investigated for its immunosuppressive effects, particularly in the modulation of T-cell activation and cytokine production.
Medicine: Potential therapeutic agent for autoimmune diseases like rheumatoid arthritis and psoriasis.
Mécanisme D'action
Trigothysoid L exerts its effects primarily through the inhibition of T-cell activation and cytokine production. This leads to an immunosuppressive state, which is beneficial in the treatment of autoimmune diseases. The compound targets specific molecular pathways involved in immune response, although the exact molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Trigothysoid L is unique among daphnane diterpenoids due to its specific immunosuppressive properties. Similar compounds include:
Trigothysoid D: Another daphnane diterpenoid with different biological activities.
Trigoxyphin A: Known for its anti-HIV activity.
Trigochinin F: Exhibits anti-tumor properties.
Propriétés
Formule moléculaire |
C38H42O11 |
|---|---|
Poids moléculaire |
674.7 g/mol |
Nom IUPAC |
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-3,7-diacetyloxy-11-hydroxy-4,8,12-trimethyl-15-phenyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)36-29-21(4)35(42)26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(35)31(36)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38+/m0/s1 |
Clé InChI |
WNPJCCBGGBXPSC-QEDJMQNKSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@@](O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
SMILES canonique |
CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


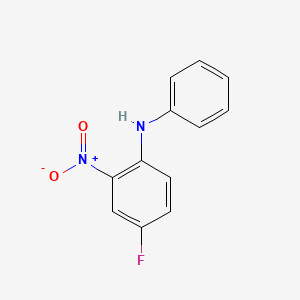
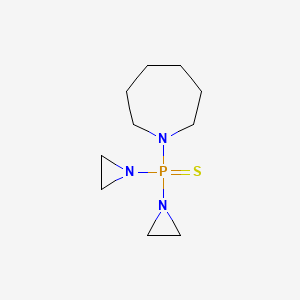
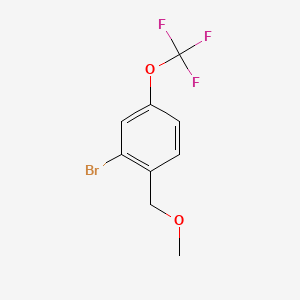
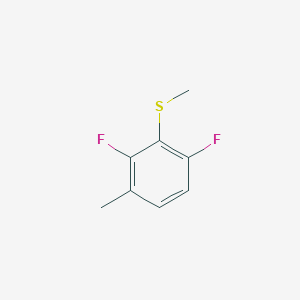
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)


![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
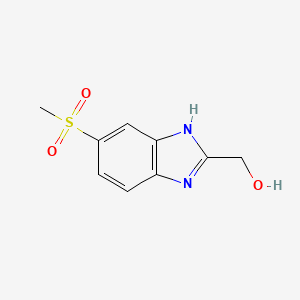
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

